molecular formula C11H23NO B13202527 1-(1-Aminopropan-2-yl)-4,4-dimethylcyclohexan-1-ol

1-(1-Aminopropan-2-yl)-4,4-dimethylcyclohexan-1-ol

Cat. No.: B13202527
M. Wt: 185.31 g/mol
InChI Key: LVMARDDDWNLUSJ-UHFFFAOYSA-N
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Description

1-(1-Aminopropan-2-yl)-4,4-dimethylcyclohexan-1-ol is a chemical compound with a unique structure that includes a cyclohexane ring substituted with an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Aminopropan-2-yl)-4,4-dimethylcyclohexan-1-ol typically involves the reductive amination of a suitable ketone precursor with an amine. One common method involves the reaction of 4,4-dimethylcyclohexanone with 1-aminopropan-2-ol in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a metal catalyst like palladium on carbon .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(1-Aminopropan-2-yl)-4,4-dimethylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: 4,4-Dimethylcyclohexanone derivatives.

    Reduction: 1-(1-Aminopropan-2-yl)-4,4-dimethylcyclohexane.

    Substitution: Various N-substituted derivatives depending on the substituent introduced.

Scientific Research Applications

1-(1-Aminopropan-2-yl)-4,4-dimethylcyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-(1-Aminopropan-2-yl)-4,4-dimethylcyclohexan-1-ol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the hydroxyl group can participate in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Aminopropan-2-yl)-4,4-dimethylcyclohexan-1-ol is unique due to the presence of both the amino and hydroxyl groups on a dimethyl-substituted cyclohexane ring. This combination of functional groups and structural features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

1-(1-aminopropan-2-yl)-4,4-dimethylcyclohexan-1-ol

InChI

InChI=1S/C11H23NO/c1-9(8-12)11(13)6-4-10(2,3)5-7-11/h9,13H,4-8,12H2,1-3H3

InChI Key

LVMARDDDWNLUSJ-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1(CCC(CC1)(C)C)O

Origin of Product

United States

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